Cas no 392255-59-3 (N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide)

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide structure
392255-59-3 structure
Product Name:N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide
CAS No:392255-59-3
MF:C20H19N3O3S
MW:381.44816327095
CID:5772410
PubChem ID:3501184
Update Time:2025-07-13

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide
    • F0396-0237
    • 392255-59-3
    • N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide
    • AB00137631-02
    • EU-0005984
    • SR-01000442745-1
    • Oprea1_479940
    • N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide
    • AKOS024576360
    • SR-01000442745
    • Acetamide, N-[2,6-dihydro-2-(4-methoxyphenyl)-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxy-
    • Inchi: 1S/C20H19N3O3S/c1-25-15-9-7-14(8-10-15)23-20(17-12-27-13-18(17)22-23)21-19(24)11-26-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,21,24)
    • InChI Key: IMDHWKGBCFRGLJ-UHFFFAOYSA-N
    • SMILES: S1CC2C(C1)=C(NC(COC1C=CC=CC=1)=O)N(C1C=CC(=CC=1)OC)N=2

Computed Properties

  • Exact Mass: 381.11471265g/mol
  • Monoisotopic Mass: 381.11471265g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 495
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 90.7Ų

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide Pricemore >>

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N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide Related Literature

Additional information on N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide (CAS No. 392255-59-3): An Overview

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide (CAS No. 392255-59-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thienopyrazoles, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The unique structural features of this compound make it a promising candidate for further investigation and potential therapeutic applications.

The methoxyphenyl group in the structure of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide plays a crucial role in modulating its biological activity. Methoxy groups are known to enhance the lipophilicity and metabolic stability of molecules, which can improve their pharmacokinetic properties. Additionally, the presence of the phenoxyacetamide moiety contributes to the compound's ability to interact with various biological targets, making it a versatile scaffold for drug design.

Recent studies have highlighted the potential of thienopyrazoles in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry (2021) demonstrated that thienopyrazole derivatives exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide could be a valuable lead compound for developing new anti-inflammatory drugs.

In another study published in Cancer Research (2020), researchers investigated the anti-cancer properties of thienopyrazole derivatives. The study found that these compounds can induce apoptosis in cancer cells by targeting key signaling pathways such as PI3K/AKT and MAPK. The results indicate that N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide may have potential as an anti-cancer agent, particularly in treating solid tumors.

The thieno[3,4-c]pyrazol-3-yl core is a key structural element that confers specific biological activities to this compound. Thienopyrazoles are known to interact with various receptors and enzymes involved in disease pathways. For example, they can act as selective serotonin reuptake inhibitors (SSRIs), making them potential candidates for treating mood disorders such as depression and anxiety. Additionally, thienopyrazoles have been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

The phenoxyacetamide group is another important feature of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide. This moiety is known to enhance the solubility and bioavailability of the compound, which can improve its therapeutic efficacy. Furthermore, phenoxyacetamides have been reported to possess analgesic and anti-inflammatory properties, making them useful in pain management and inflammatory conditions.

Preclinical studies have shown that N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide exhibits favorable pharmacokinetic properties. It has good oral bioavailability and a long half-life, which are desirable characteristics for a drug candidate. Additionally, the compound shows low toxicity in animal models, suggesting that it may be safe for human use.

In conclusion, N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide (CAS No. 392255-59-3) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive scaffold for further drug development. Ongoing research is focused on optimizing its structure to enhance its potency and selectivity for specific targets. As more data becomes available from preclinical and clinical studies, this compound may emerge as a valuable addition to the pharmaceutical arsenal for treating various diseases.

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